2-{1-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE
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Overview
Description
2-{1-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE is a complex organic compound that features a benzothiazole core linked to a piperidine ring, which is further connected to an oxazole ring substituted with a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole core, followed by the introduction of the piperidine ring and the oxazole moiety. The chlorophenyl group is then introduced via electrophilic substitution reactions.
Benzothiazole Core Synthesis: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Piperidine Ring Introduction: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Oxazole Ring Formation: The oxazole ring is formed via cyclization reactions involving appropriate precursors such as α-haloketones and nitriles.
Chlorophenyl Substitution: The chlorophenyl group is introduced through electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to an oxazoline or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce oxazolines. Substitution reactions can introduce a wide range of functional groups onto the chlorophenyl ring.
Scientific Research Applications
2-{1-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is explored for use in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-{1-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
2-{1-[5-(4-BROMOPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE: Similar structure with a bromophenyl group instead of a chlorophenyl group.
2-{1-[5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE: Contains a methoxyphenyl group, which may alter its electronic properties and reactivity.
2-{1-[5-(4-FLUOROPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE: Features a fluorophenyl group, potentially affecting its biological activity and binding affinity.
Uniqueness
The uniqueness of 2-{1-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S/c23-16-7-5-14(6-8-16)19-13-18(25-28-19)22(27)26-11-9-15(10-12-26)21-24-17-3-1-2-4-20(17)29-21/h1-8,13,15H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABMTHDZOVQICC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)C4=NOC(=C4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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